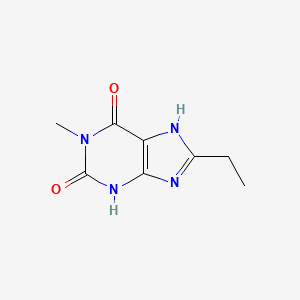
8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione
描述
8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine and its derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry . This compound is characterized by its fused heterocycles, comprising a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 8-chloro-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with ethyldiisopropylamine in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds with the addition of ethyl groups to the xanthine scaffold, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistent quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted xanthine derivatives, which exhibit diverse pharmacological properties .
科学研究应用
8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other xanthine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By inhibiting these targets, the compound modulates various physiological processes, including smooth muscle relaxation, bronchodilation, and central nervous system stimulation . The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway and the inhibition of adenosine reuptake .
相似化合物的比较
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Found in cocoa, theobromine has two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases, theophylline has two methyl groups at positions 1 and 3.
Uniqueness: 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione is unique due to its specific ethyl and methyl substitutions, which confer distinct pharmacological properties compared to other xanthine derivatives. Its unique structure allows for selective interaction with molecular targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
8-ethyl-1-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-4-9-5-6(10-4)11-8(14)12(2)7(5)13/h3H2,1-2H3,(H,9,10)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSNDZKKOKDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360332 | |
| Record name | BAS 00444344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-61-3 | |
| Record name | BAS 00444344 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




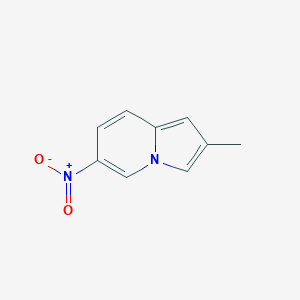


![3-(Octahydrocyclopenta[b]pyrrol-2-yl)propan-1-ol](/img/structure/B3354736.png)
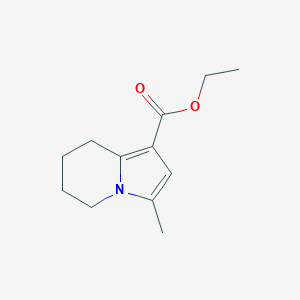
![[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B3354739.png)
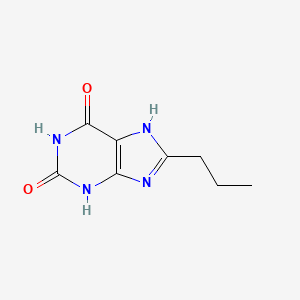
![Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-](/img/structure/B3354762.png)

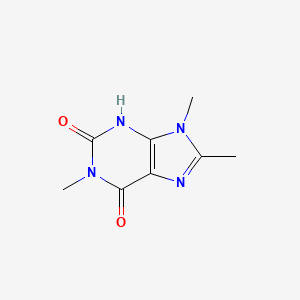
![4,5,6,7-Tetrahydro[1,2]oxazolo[4,3-c]pyridin-3-amine](/img/structure/B3354783.png)
![2-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indole](/img/structure/B3354786.png)
